![molecular formula C102H126 B14323449 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) CAS No. 110846-74-7](/img/structure/B14323449.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethyne (acetylene) linkages and substituted with octyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) typically involves the following steps:
Formation of Hexaethynylbenzene: This intermediate is synthesized through the Sonogashira coupling reaction, where benzene is reacted with ethynyl groups in the presence of a palladium catalyst.
Substitution with Octyl Groups: The hexaethynylbenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce octyl groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketones.
Reduction: The compound can be reduced to form hexahydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hexahydro derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Nanotechnology: Employed in the fabrication of nanostructures and molecular electronics.
Chemistry: Studied for its unique electronic properties and potential as a building block for complex molecular architectures.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological interactions.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions due to the presence of multiple benzene rings and octyl groups. These interactions can influence the compound’s electronic properties and its ability to form stable complexes with other molecules.
類似化合物との比較
Similar Compounds
Hexaethynylbenzene: Lacks the octyl substitutions but shares the ethyne-linked benzene structure.
Octylbenzene: Contains octyl groups but lacks the complex ethyne-linked benzene structure.
Hexakis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of octyl groups.
特性
CAS番号 |
110846-74-7 |
|---|---|
分子式 |
C102H126 |
分子量 |
1352.1 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexakis[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C102H126/c1-7-13-19-25-31-37-43-85-49-61-91(62-50-85)73-79-97-98(80-74-92-63-51-86(52-64-92)44-38-32-26-20-14-8-2)100(82-76-94-67-55-88(56-68-94)46-40-34-28-22-16-10-4)102(84-78-96-71-59-90(60-72-96)48-42-36-30-24-18-12-6)101(83-77-95-69-57-89(58-70-95)47-41-35-29-23-17-11-5)99(97)81-75-93-65-53-87(54-66-93)45-39-33-27-21-15-9-3/h49-72H,7-48H2,1-6H3 |
InChIキー |
LGYRKLOJLQCWTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
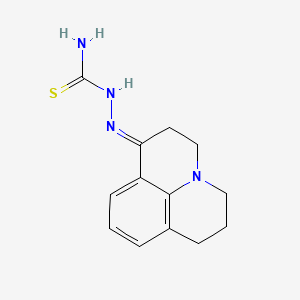
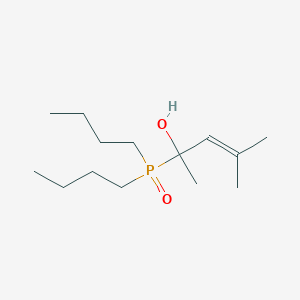
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
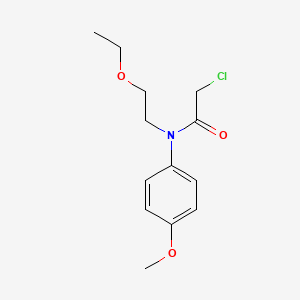

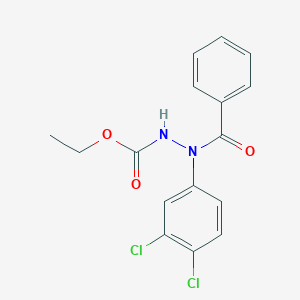
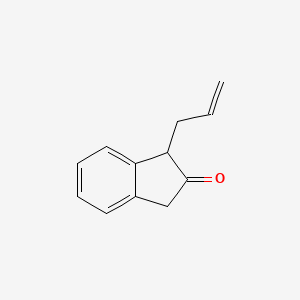
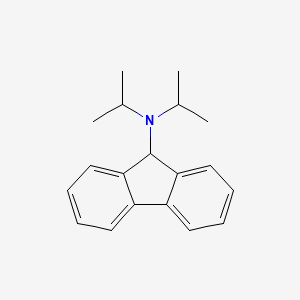
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
